molecular formula C6HF4I B3031565 1,2,3,4-Tetrafluoro-5-iodobenzene CAS No. 5121-89-1

1,2,3,4-Tetrafluoro-5-iodobenzene

Cat. No. B3031565
CAS RN: 5121-89-1
M. Wt: 275.97 g/mol
InChI Key: XACCVUAKQXEHKJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5-iodobenzene is a chemical compound with the CAS Number 5121-89-1 . It is used in various applications and is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrafluoro-5-iodobenzene consists of a benzene ring with four fluorine atoms and one iodine atom attached. The molecular weight is 275.97 . For a detailed molecular structure, it is recommended to refer to chemical databases or use molecular visualization tools.

Scientific Research Applications

Electronic Structure Analysis

1,2,3,4-Tetrafluoro-5-iodobenzene has been utilized in studies focusing on the electronic structure of iodobenzenes. Researchers have explored the molecular orbitals of these compounds, particularly focusing on the interaction between the molecular orbitals of benzene and the atomic orbitals of iodine. This work has significant implications for understanding the fundamental electronic properties of such compounds (Cvitaš, Güsten, & Klasinc, 1977).

Electrocatalytic Fluorination

The compound has been implicated in the electrochemical fluorination of organosulfur compounds. This process is significant for synthesizing fluorinated compounds, offering moderate to good yields and demonstrating the recyclability of certain iodobenzene derivatives (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Intermolecular Aggregate Formation

Research on 1,2,3,4-Tetrafluoro-5-iodobenzene has also contributed to understanding the formation of stable aggregates with other molecules. These studies have implications for understanding the intermolecular interactions in non-polar compounds and have been characterized using various spectroscopic techniques (Fontana et al., 2002).

Hydrogen Bonding Studies

The compound has been key in studying hydrogen bonding in fluoroaromatic compounds. The crystalline structure of related compounds has been analyzed to understand the role of weak intermolecular interactions, which are crucial in predominantly non-polar compounds (Thakur et al., 2010).

Organometallic Chemistry

In organometallic chemistry, 1,2,3,4-Tetrafluoro-5-iodobenzene derivatives have been synthesized and used to study their reactions with various organolithium compounds. These studies are essential for understanding the synthesis utility of organolithium intermediates (Tamborski & Soloski, 1969).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of various fluorinated derivatives, acting as a precursor in organic transformations. This research is particularly important in the field of synthetic chemistry (Diemer, Leroux, & Colobert, 2011).

Photocatalyzed Oxidation

1,2,3,4-Tetrafluoro-5-iodobenzene has also been studied in the context of photocatalyzed oxidation processes. These processes offer efficient routes to synthesize less accessible benzylic fluorides, contributing to the development of mild, metal-free synthetic methodologies (Bloom, McCann, & Lectka, 2014).

Safety and Hazards

1,2,3,4-Tetrafluoro-5-iodobenzene is a flammable liquid and vapour. It can cause skin irritation and serious eye irritation . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer.

properties

IUPAC Name

1,2,3,4-tetrafluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACCVUAKQXEHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501800
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrafluoro-5-iodobenzene

CAS RN

5121-89-1
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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